molecular formula C15H19NO2 B1325648 Cyclopropyl 3-(morpholinomethyl)phenyl ketone CAS No. 898792-36-4

Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Cat. No. B1325648
CAS RN: 898792-36-4
M. Wt: 245.32 g/mol
InChI Key: CFACLAJVQPHDFX-UHFFFAOYSA-N
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Description

“Cyclopropyl 3-(morpholinomethyl)phenyl ketone” is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.32 .


Synthesis Analysis

The synthesis of cyclopropyl ketones, such as “this compound”, can be achieved via hydrogen borrowing catalysis . This process involves the α-alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, resulting in the formation of the cyclopropanated product .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C15H19NO2 . Unfortunately, the 3D structure is not available in the search results.

Scientific Research Applications

Nickel-catalyzed Cycloaddition

Cyclopropyl phenyl ketone is utilized in nickel-catalyzed cycloaddition reactions to produce cyclopentane compounds. These reactions involve oxidative addition to Ni(PCy3) to form nickeladihydropyrans, which are key intermediates in forming compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006).

Stereospecific Cyclopropanation

Cyclopropyl ketones have been utilized in stereospecific cyclopropanation of highly substituted C-C double bonds. This process, promoted by CrCl2, is highly stereospecific and results in the formation of cyclopropanecarboxamides and cyclopropyl ketones, demonstrating versatile chemical transformations (Concellón et al., 2007).

Brønsted Acid Mediated Reactions

In research involving Brønsted acid-mediated reactions, cyclopropyl ketones have shown utility in cascade reactions leading to the formation of pentacyclic isoindolin-1-one derivatives (Li et al., 2019).

Hydrogen Borrowing Catalysis

Ortho-disubstituted phenyl and cyclopropyl ketones are crucial in hydrogen borrowing catalysis. This process enables the formation of α-branched ketones and further manipulation to produce synthetically useful carboxylic acid derivatives and functionalized branched ketone products (Frost et al., 2015).

Photolysis Studies

Cyclopropyl(phenyl)methanone, a derivative of cyclopropyl ketone, has been studied in photolysis research. These studies involve the formation of triplet ketones and radical species, contributing to our understanding of the photochemical behavior of these compounds (Ranaweera et al., 2015).

[3 + 2] and [3 + 3] Additions

Cyclopropyl alkyl/phenyl ketones have been used in [3 + 2] and [3 + 3] addition reactions with allenylsilanes, demonstrating high regio- and stereocontrol in the formation of adducts (Yadav & Sriramurthy, 2004).

Chemoenzymatic Strategy

A chemoenzymatic strategy involving cyclopropyl ketones has been developed for the stereoselective assembly and diversification of these molecules. This strategy is valuable for drug discovery, offering a broad substrate scope and high stereoselectivity (Nam et al., 2021).

Gold-catalyzed Asymmetric Cycloaddition

Cyclopropyl ketones have been used in gold-catalyzed asymmetric [4+3] cycloaddition with nitrones, expanding the scope of reactions and highlighting their utility in obtaining optically active compounds (Zhang & Zhang, 2012).

Chiral Diels-Alder Reactions

Cyclopropenyl ketones, closely related to cyclopropyl ketones, have been used in chiral Diels-Alder reactions, showcasing their reactivity as dienophiles and their potential in producing compounds with stereogenic centers (Fisher et al., 2013).

Enantioselective Rearrangement

Cyclopropyl ketones undergo enantioselective rearrangement to yield dihydrofurans, facilitated by chiral phosphoric acid as a catalyst. This rearrangement demonstrates their utility in synthesizing optically active compounds (Ortega et al., 2018).

Safety and Hazards

“Cyclopropyl 3-(morpholinomethyl)phenyl ketone” is classified as a combustible liquid (Category 4, H227) according to the OSHA Hazard Communication Standard (29 CFR 1910) . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

Biochemical Analysis

Biochemical Properties

Cyclopropyl 3-(morpholinomethyl)phenyl ketone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, resulting in changes in metabolic pathways and cellular processes . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the cellular response to different stimuli.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the breakdown of the compound and a reduction in its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, which facilitate the oxidation and subsequent breakdown of the compound . This process can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can modulate gene expression and other nuclear processes.

properties

IUPAC Name

cyclopropyl-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(13-4-5-13)14-3-1-2-12(10-14)11-16-6-8-18-9-7-16/h1-3,10,13H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFACLAJVQPHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643113
Record name Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-36-4
Record name Cyclopropyl[3-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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